CHR-6494 TFA

Haspin kinase Aurora B kinase Mitotic catastrophe

CHR-6494 TFA (CAS 1458630-17-5) is a first-in-class Haspin kinase inhibitor with 2 nM IC₅₀ and >500× selectivity over Aurora B, ensuring mitotic phenotypes reflect genuine Haspin inhibition. Validated in HCT-116 xenografts at 50 mg/kg i.p. TFA salt form provides 100 mM DMSO solubility—ideal for in vivo dosing. ≥98% purity available globally.

Molecular Formula C18H17F3N6O2
Molecular Weight 406.369
CAS No. 1333377-65-3; 1458630-17-5
Cat. No. B2522834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHR-6494 TFA
CAS1333377-65-3; 1458630-17-5
Molecular FormulaC18H17F3N6O2
Molecular Weight406.369
Structural Identifiers
SMILESCCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C16H16N6.C2HF3O2/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13;3-2(4,5)1(6)7/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20);(H,6,7)
InChIKeyILWYDZNXJQESDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CHR-6494 (CAS 1333377-65-3 / 1458630-17-5) Sourcing Guide: A First-in-Class Haspin Kinase Inhibitor with Defined Potency and Selectivity


3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine (free base, CAS 1333377-65-3) and its trifluoroacetate salt (CAS 1458630-17-5), designated CHR-6494, constitute a first-in-class small-molecule inhibitor of the atypical serine/threonine kinase Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase). The compound features an indazole-substituted imidazo[1,2-b]pyridazine core with a propylamine side chain . CHR-6494 targets the ATP-binding pocket of Haspin, a mitotic kinase essential for Aurora B localization and histone H3 threonine-3 phosphorylation [1]. The free base (MW 292.34, C₁₆H₁₆N₆) and the TFA salt (MW 406.36, C₁₈H₁₇F₃N₆O₂) are both commercially available at ≥98% purity .

Why a Haspin Inhibitor Like CHR-6494 Cannot Be Interchanged with Alternative Mitotic Kinase Inhibitors


Procurement of a Haspin inhibitor for mitosis-focused research requires precise molecular identity because off-target kinase inhibition directly compromises experimental interpretation. CHR-6494 exhibits an IC50 of 2 nM for Haspin, whereas its inhibitory activity against the mechanistically related mitotic kinase Aurora B exceeds 1 µM, a >500-fold selectivity window . Furthermore, CHR-6494 displays only modest inhibition (% inhibition at 100 nM = 58%, 48%, 36%, 34%, and 33%) against TrkA, GSK-3β, PIM1, Cdk1/B, and Cdk2/A, respectively, among a 27-kinase panel . In contrast, alternative mitotic kinase inhibitors—such as Aurora kinase inhibitors (e.g., VX-680, ZM447439) or CDK inhibitors—target entirely distinct kinase families and induce different cellular phenotypes (e.g., polyploidy versus mitotic catastrophe with spindle abnormalities) . Substituting CHR-6494 with an Aurora B inhibitor will not phenocopy the H3T3ph suppression or centrosome amplification characteristic of Haspin inhibition .

CHR-6494 Product-Specific Quantitative Differentiation: Comparative Potency, Selectivity, and Efficacy Data


CHR-6494 Selectivity vs. Aurora B Kinase: A >500-Fold Differentiation Essential for Phenotypic Specificity

CHR-6494 demonstrates a >500-fold selectivity window for Haspin (IC50 = 2 nM) over the mechanistically related Aurora B kinase (IC50 > 1 µM), a critical differentiation from pan-kinase or multi-targeted mitotic inhibitors . This selectivity profile was established in biochemical kinase assays using a panel of 27 protein kinases . In contrast, Aurora B-selective inhibitors such as ZM447439 exhibit IC50 values in the low nanomolar range for Aurora B but lack appreciable Haspin inhibitory activity, producing distinct mitotic phenotypes [1].

Haspin kinase Aurora B kinase Mitotic catastrophe Kinase selectivity

CHR-6494 Antiproliferative Activity Across Cancer Cell Lines: Defined GI50 Values Enable Cross-Study Comparability

CHR-6494 exhibits dose-dependent inhibition of cancer cell proliferation with defined GI50 values of 500 nM (HCT-116 colorectal carcinoma), 473 nM (HeLa cervical adenocarcinoma), and 752 nM (MDA-MB-231 triple-negative breast adenocarcinoma) following 72-hour exposure [1]. These values are substantially higher than the biochemical IC50 (2 nM), a discrepancy attributable to cellular permeability and intracellular ATP competition. Importantly, CHR-6494 shows lower potency against non-transformed Wi-38 lung fibroblasts (GI50 = 1059 nM), suggesting a modest therapeutic window [1]. In a comparative study of breast cancer models, CHR-6494 exhibited GI50 values of 524 nM (MCF7), 432 nM (SKBR3), and >10 µM (MCF10A immortalized mammary epithelial cells) [2].

Antiproliferative activity Cancer cell lines HCT-116 HeLa MDA-MB-231

CHR-6494 In Vivo Antitumor Efficacy: Model-Dependent Outcomes Inform Experimental Design and Procurement Decisions

CHR-6494 exhibits model-dependent in vivo antitumor efficacy, a critical consideration for procurement. In HCT-116 colorectal xenograft models, intraperitoneal administration of CHR-6494 at 50 mg/kg significantly attenuated tumor growth without observable toxicity [1]. In contrast, CHR-6494 treatment at 50 mg/kg (administered intraperitoneally over four cycles of five consecutive days) failed to suppress the growth of MDA-MB-231 triple-negative breast cancer xenografts [2]. Additionally, CHR-6494 at 1 µM inhibited bFGF-induced angiogenic sprouting by 70% in an ex vivo chicken embryo aortic arch ring assay .

Xenograft model In vivo efficacy HCT-116 MDA-MB-231 Tumor growth inhibition

CHR-6494 Free Base vs. Trifluoroacetate Salt: Solubility and Formulation Considerations for Assay Compatibility

CHR-6494 is commercially available as both the free base (CAS 1333377-65-3; MW 292.34) and the trifluoroacetate (TFA) salt (CAS 1458630-17-5; MW 406.36), with distinct solubility profiles. The TFA salt form demonstrates DMSO solubility of up to 100 mM (approximately 40.6 mg/mL) , while the free base exhibits solubility of 5 mg/mL in DMSO (warmed) . This ~8-fold difference in DMSO solubility directly impacts the achievable stock solution concentration. The TFA salt is recommended for in vivo studies due to enhanced solubility and bioavailability .

Salt form Solubility DMSO solubility Formulation

CHR-6494 Apoptosis Induction Potency Across Cell Lines: Quantitative IC50 Values for Cell Death Assessment

CHR-6494 induces apoptosis in cancer cells with IC50 values of 500 nM (HCT-116), 473 nM (HeLa), and 752 nM (MDA-MB-231) as determined by Annexin V incorporation assays [1]. These values are nearly identical to the antiproliferative GI50 values, indicating that growth inhibition is primarily mediated through apoptotic cell death rather than cytostatic arrest. This close correlation between antiproliferation and apoptosis IC50 values distinguishes CHR-6494 from cytostatic agents where GI50 and apoptosis IC50 diverge substantially.

Apoptosis Cell death HCT-116 HeLa MDA-MB-231

CHR-6494 Recommended Research Applications: Where Quantitative Evidence Supports Compound Selection


Investigation of Mitotic Catastrophe and Centrosome Amplification Mechanisms

CHR-6494 is optimally suited for mechanistic studies of Haspin-dependent mitotic catastrophe, characterized by metaphase misalignment, spindle abnormalities, and centrosome amplification [1]. The compound's >500-fold selectivity over Aurora B kinase ensures that these phenotypes reflect genuine Haspin inhibition rather than off-target Aurora B blockade. Researchers investigating the functional relationship between H3T3 phosphorylation and Aurora B localization at centromeres should select CHR-6494 as the reference tool compound [1].

HCT-116 Colorectal Cancer Xenograft Studies Requiring a Haspin Inhibitor with Validated In Vivo Activity

For in vivo xenograft studies in colorectal cancer models, CHR-6494 offers validated efficacy in HCT-116 xenografts at 50 mg/kg (i.p.) without observable toxicity . The compound also demonstrates anti-angiogenic activity ex vivo (70% inhibition of bFGF-induced sprouting at 1 µM) . The TFA salt form (CAS 1458630-17-5) is recommended for in vivo dosing due to its superior solubility (100 mM in DMSO) and enhanced bioavailability relative to the free base .

Kinase Selectivity Profiling and Chemical Probe Validation for Haspin-Dependent Signaling

CHR-6494 is an essential reference compound for kinase selectivity panels, given its well-characterized inhibitory profile against a 27-kinase panel . The compound's moderate inhibition of TrkA (58% at 100 nM), GSK-3β (48% at 100 nM), PIM1 (36% at 100 nM), Cdk1/B (34% at 100 nM), and Cdk2/A (33% at 100 nM) provides a quantitative baseline for assessing off-target effects in cell-based assays . Researchers evaluating novel Haspin inhibitors should include CHR-6494 as a reference standard for comparative selectivity profiling.

Antiproliferative Screening in Triple-Negative Breast Cancer (MDA-MB-231) Models

Although CHR-6494 exhibits limited in vivo efficacy in MDA-MB-231 xenografts [2], it demonstrates robust in vitro antiproliferative activity against this cell line (GI50 = 752 nM) . Investigators employing MDA-MB-231 cells for in vitro Haspin inhibition studies can utilize CHR-6494 as a tool compound, but should recognize the model-dependent nature of its in vivo activity when designing follow-on xenograft experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CHR-6494 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.